Ranunculin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c12-3-6-8(14)9(15)10(16)11(19-6)17-4-5-1-2-7(13)18-5/h1-2,5-6,8-12,14-16H,3-4H2/t5-,6+,8+,9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXNGXVSZRXNA-NVZSGMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982977 | |
| Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-69-9 | |
| Record name | Ranunculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranunculin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-[(β-D-glucopyranosyloxy)methyl]furan-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANUNCULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP7446K1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ranunculin Biosynthesis and Enzymatic Transformations
Enzymatic Hydrolysis of Ranunculin to Protoanemonin (B48344)
Upon mechanical damage or maceration of plant tissues containing this compound, a rapid enzymatic hydrolysis occurs. This process cleaves the glycosidic bond in this compound, releasing a glucose molecule and the aglycone, protoanemonin. wikipedia.orgnih.govt3db.caresearchgate.netnih.govbenthamscience.comwikipedia.orguni.lubenthamdirect.com This transformation is significant because protoanemonin exhibits higher biological activity compared to this compound.
The Role of β-Glucosidase in Hydrolytic Cleavage
The enzymatic hydrolysis of this compound is catalyzed by endogenous β-glucosidase enzymes present in the plant tissues. wikipedia.orgnih.govresearchgate.netnih.govbenthamscience.comwikipedia.orguni.lubenthamdirect.com β-Glucosidases are a diverse group of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues. wikipedia.org In the context of this compound, β-glucosidase specifically cleaves the β-glycosidic bond linking the glucose moiety to the protoanemonin structure. wikipedia.org This enzymatic activity is a key step in the plant's chemical defense mechanism. wikipedia.org
Biochemical Pathway Dynamics Triggered by Plant Tissue Maceration
The maceration or wounding of plant tissue disrupts cellular compartments, bringing this compound and the β-glucosidase enzyme into contact. wikipedia.orgnih.govresearchgate.netnih.govbenthamscience.comwikipedia.orguni.lu This contact initiates the rapid enzymatic hydrolysis of this compound to protoanemonin and glucose. wikipedia.orgnih.govresearchgate.netnih.govbenthamscience.comwikipedia.orguni.lu The hydrolysis can occur within minutes of mechanical damage. This biochemical pathway serves as a defense mechanism, releasing the more biologically active protoanemonin when the plant is attacked by herbivores or pathogens. wikipedia.org
Subsequent Conversion of Protoanemonin to Anemonin (B149956)
Protoanemonin, the product of this compound hydrolysis, is a highly reactive and unstable compound. nih.govresearchgate.netnih.govbenthamscience.comwikipedia.orgresearchgate.netresearchgate.net At room temperature, protoanemonin spontaneously undergoes cyclodimerization to form anemonin. nih.govresearchgate.netbenthamscience.comwikipedia.orgresearchgate.netresearchgate.netwikipedia.orgwho.intmdpi.com Anemonin is a more stable compound compared to protoanemonin. nih.govwikipedia.orgresearchgate.netresearchgate.net
Mechanisms of Cyclodimerization
The cyclodimerization of protoanemonin involves the reaction of two protoanemonin molecules to form a dimeric structure, anemonin. wikipedia.org This spontaneous dimerization is facilitated by the exocyclic α,β-unsaturated lactone structure of protoanemonin. Early studies assumed a cis or head-to-head stereochemistry for the two butenolide rings in anemonin, with the highly selective formation explained by a stable diradical intermediate. wikipedia.org This dimerization readily occurs in aqueous media. wikipedia.org
In Vitro Synthetic Approaches for this compound and its Derivatives
Due to the variable stability of protoanemonin obtained from plant extractions, reliable synthetic preparation has been explored. wikipedia.org While the provided search results primarily focus on the synthesis of protoanemonin and anemonin, in vitro synthetic approaches for this compound and its derivatives have also been investigated. One study described the synthesis of α and β acetylated (5-formyl-2-furyl)methyl-D-glucopyranosides, which were then converted into acetylated this compound diastereoisomers. semanticscholar.org This suggests that synthetic routes exist for constructing the glycosidic linkage and the furanone core of this compound.
Strategies for Enzymatic Stabilization and Inhibition in Research Settings
The instability of this compound upon plant tissue damage necessitates strategies for enzymatic stabilization and inhibition, particularly during extraction and research. wikipedia.org To mitigate the β-glucosidase-mediated hydrolysis of this compound, researchers incorporate buffers and antioxidants during extraction processes. For instance, the use of primary potassium phosphate (B84403) or organic acids in alkaline solutions can delay neutralization reactions, helping to preserve this compound during extraction. Ethanol (B145695) is also used in maceration solutions as it can denature the enzymes that hydrolyze this compound. These methods aim to maintain the integrity of this compound for study before its conversion to protoanemonin.
Ecological Roles and Interactions of Ranunculin
Ranunculin in Plant Defense Mechanisms Against Biotic Stressors
Plants utilize this compound as a defense against various biotic stressors, including herbivores and potentially microorganisms. Glycosides, in general, are common in plants and serve as defense mechanisms wikipedia.org.
Deterrence of Herbivory (e.g., Insects, Grazing Animals)
The primary defensive function of this compound is its role in deterring herbivory wikipedia.orgsmolecule.combackyardboss.net. When plant tissues containing this compound are damaged by chewing insects or grazing animals, the enzymatic breakdown releases protoanemonin (B48344) ontosight.aismolecule.comha.org.hk. Protoanemonin is an irritant that causes discomfort, such as blistering and irritation of mucous membranes and skin, in animals that ingest or come into contact with it ontosight.aismolecule.comha.org.hkbackyardboss.net. This irritant effect discourages further feeding, thereby protecting the plant from being consumed smolecule.combackyardboss.net. Livestock typically avoid eating plants containing this compound unless they are experiencing starvation quora.com. However, some animals, like geese and other birds, are reported to eat the leaves and seeds of certain Ranunculus species alaska.edusvdcdn.com. The protoanemonin released in the sap of tall buttercup (Ranunculus acris) is poisonous and can cause intestinal disorders and blistering in grazing animals, potentially leading to fatality in severe cases alaska.edu. Despite this, some stock may browse creeping buttercup (Ranunculus repens), possibly due to a lower this compound content compared to other buttercups svdcdn.com. Research on the role of this compound in plant defense explores its effectiveness against different herbivores and the evolution of its content in various plant species smolecule.com. Some insects, such as the larvae of certain agromyzid flies, are specialized to feed on this compound-containing plants, suggesting physiological adaptations to tolerate the compound or its breakdown product ethz.ch. Studies have also investigated the effect of this compound in pollen on bee larvae, finding that while lethal at high concentrations, the levels in buttercup pollen may be too low to cause mortality in non-specialist bees ethz.chresearchgate.net.
Underlying Irritant Mechanisms Derived from Protoanemonin
The irritant effects associated with this compound are primarily due to its breakdown product, protoanemonin wikipedia.orgha.org.hknih.gov. Upon damage to plant cells, this compound is hydrolyzed, releasing protoanemonin wikipedia.orgwikipedia.orgha.org.hk. Protoanemonin is a highly reactive butenolide wikipedia.orgethz.ch. It acts as an irritant to skin, eyes, and mucosal surfaces ha.org.hk. The mechanism involves protoanemonin binding to sulfhydryl groups and disrupting disulfide bonds, which leads to the disruption of skin architecture and the formation of blisters ha.org.hk.
Allelopathic Activities of this compound-Containing Plant Species
This compound-containing plant species can also exert allelopathic effects, influencing the growth and germination of neighboring plants through the release of biochemicals into the environment koreascience.krupdatepublishing.com. Allelopathy involves both beneficial and detrimental biochemical interactions between plants and microorganisms kzndard.gov.za.
Influence on Neighboring Plant Germination and Growth
Water extracts from the fresh leaves of Pulsatilla koreana, a plant abundant in this compound, have been shown to significantly inhibit the germination of Lactuca sativa seeds in a dose-dependent manner koreascience.kr. Protoanemonin, produced from this compound upon maceration of the leaves, was identified as the active principle responsible for this inhibitory activity, showing over 90% inhibition at a concentration of 1 mg/ml koreascience.kr. While there was an unconfirmed hypothesis that the toxic root secretions of buttercups are detrimental to neighboring plants alaska.edu, allelochemicals can be released through various processes, including root exudation and the decomposition of plant residues updatepublishing.comkzndard.gov.zacabidigitallibrary.org. Studies on invasive weeds, including Ranunculus sceleratus, have demonstrated allelopathic potential, with extracts inhibiting the germination and growth of other plants updatepublishing.comresearchgate.net. Root growth has been observed to be more sensitive to this allelopathic effect than shoot growth updatepublishing.comresearchgate.net.
Mechanisms of Allelochemical Interaction within Plant Communities
Allelopathic compounds, including those derived from this compound, are secondary plant products released into the environment cabidigitallibrary.org. These chemicals can influence the life of surrounding plants and animals updatepublishing.com. Allelochemicals can affect a variety of physiological processes in target plants, including cell division, water uptake, and enzyme function cabidigitallibrary.org. They can also interact with soil microorganisms, which can either consume and decompose the allelochemicals or be affected by them pensoft.netnih.gov. The release of allelochemicals can regulate the soil microbial community and alter the chemical and physical properties of the surrounding environment cabidigitallibrary.orgnih.gov. The intensity and direction of allelopathic effects can vary depending on environmental factors and interactions with other processes like resource competition kzndard.gov.zacabidigitallibrary.org. The "novel weapon hypothesis" suggests that allelopathy can be an important mechanism for invasive plants to outcompete native species pensoft.net.
Ecological Context of this compound Concentration Variability
The concentration of this compound in plants can vary, and this variability has ecological implications ethz.chkoreascience.krmetabolomicsworkbench.orgresearchgate.netmassey.ac.nz. The concentration can vary with the season and the growth stage of the plant massey.ac.nznih.gov. Environmental factors and plant health can also influence the production of secondary metabolites like this compound cabidigitallibrary.orgdavidpublisher.com. This variability in concentration can affect the palatability of the plant to herbivores svdcdn.com. Higher concentrations of this compound, leading to increased protoanemonin upon ingestion, would likely provide stronger deterrence against grazing researchgate.net. The ecological context, including grazing pressure and competition from other plants, may play a role in the selective pressures influencing this compound concentration within plant populations svdcdn.com. Studies have shown significant variations in this compound content even within the same species from different locations nih.gov.
Intra- and Inter-Specific Variations Across Plant Organs and Species
The concentration and distribution of this compound and its breakdown products exhibit considerable variation both within individual plants (intra-specific) and among different plant species (inter-specific). This compound is typically regarded as a chemotaxonomic marker for buttercup species researchgate.net.
Within a single plant, this compound and protoanemonin content can vary significantly between different organs. For instance, in Ranunculus ficaria, protoanemonin was detected in all parts of the plant, with higher concentrations observed in the stems and flowers researchgate.net. Reproductive organs, specifically sepals, petals, stamens, and carpels, were found to be the primary sites of protoanemonin accumulation in R. ficaria, accounting for 67% and 25% of the total content in stems and flowers, respectively researchgate.net. Whole plant parts generally produce this compound in smaller quantities and at variable concentrations researchgate.net. While fresh aerial parts are often chosen for extraction, some studies have utilized shade-dried aerial parts and roots researchgate.net.
Across different Ranunculus species, there are notable differences in this compound content. The concentration of this compound in Ranunculus species typically ranges around 10 mg per gram of dry weight, but can reach much higher levels, such as nearly 200 mg/g dry weight in R. cymbalaria ethz.ch. Studies comparing the anemonin (B149956) content (a dimerization product of protoanemonin, derived from this compound) in different Ranunculus species like R. bulbosus, R. ficaria, R. sardous, and R. sceleratus have shown variation who.int. For example, R. sardous aerial parts have been found to have a higher anemonin content (2.66 mg/ml in hydroalcoholic extract) compared to R. sceleratus (0.13-0.19 mg/ml) who.int.
The variation in this compound content among species can influence their interactions with herbivores. For instance, Ranunculus bulbosus and R. acris contain higher levels of this compound, which deters grazing animals like cattle, providing these species with a competitive advantage over more palatable plants in pastures ucf.eduresearchgate.netusda.gov. Ranunculus repens, with a considerably lower this compound content, is grazed with less discrimination ucf.edu.
The following table summarizes some observed variations in this compound or anemonin content across different Ranunculus species and plant parts:
| Species | Plant Part(s) Evaluated | Compound Measured | Observed Variation / Concentration Range | Source(s) |
| Ranunculus ficaria | Stems, Flowers, Sepals, Petals, Stamens, Carpels | Protoanemonin | Higher content in stems and flowers; reproductive organs are main accumulation sites. researchgate.net | researchgate.net |
| Ranunculus species (general) | Whole plant parts | This compound | Smaller quantities, variable concentrations. researchgate.net | researchgate.net |
| Ranunculus species (general) | - | This compound | Oscillates around 10 mg/g dry weight. ethz.ch | ethz.ch |
| Ranunculus cymbalaria | - | This compound | Can reach nearly 200 mg/g dry weight. ethz.ch | ethz.ch |
| Ranunculus bulbosus | Aerial parts, Roots | Anemonin | Varies depending on extract type and plant part. who.int | who.int |
| Ranunculus ficaria | Aerial parts | Anemonin | Varies depending on extract type. who.int | who.int |
| Ranunculus sardous | Aerial parts | Anemonin | 2.66 mg/ml in hydroalcoholic extract (highest observed). who.int | who.int |
| Ranunculus sceleratus | Aerial parts | Anemonin | 0.13-0.19 mg/ml (lowest observed). who.int | who.int |
| Ranunculus bulbosus | - | This compound | Higher content compared to R. repens. ucf.edu | ucf.edu |
| Ranunculus acris | - | This compound | Higher content compared to R. repens. ucf.edu | ucf.edu |
| Ranunculus repens | - | This compound | Considerably lower content compared to R. bulbosus and R. acris. ucf.edu | ucf.edu |
| Ranunculus acris | Leaves, stems, storage organs, roots | This compound | Much lower in stems, storage organs, and roots compared to leaves. oup.com | oup.com |
Environmental and Developmental Influences on Content
The synthesis and accumulation of secondary metabolites like this compound in plants can be influenced by various environmental and developmental factors mhmedical.comnih.gov.
Environmental conditions, such as climate and soil type, can play a role in the synthesis of plant chemicals mhmedical.com. While specific detailed research on the direct impact of a wide range of environmental factors solely on this compound content is limited in the provided results, studies on Ranunculus species in different habitats suggest that ecological niche and direct stressor impacts influence their metabolome, which would include compounds like this compound eco-vector.com. For example, metabolic profiling of R. acris (mesophytic) and hydrophytic R. lingua, R. repens, and R. sceleratus collected from their natural habitats showed distinct metabolite profiles linked to their ecological conditions eco-vector.com. R. sceleratus, growing under submergence, exhibited a unique metabolome with reduced sugar levels and accumulated intermediates of anaerobic metabolism eco-vector.com. An increase in soil temperatures has also been shown to cause changes in the metabolomes of R. acris leaves, leading to the accumulation of various carbohydrates, amino acids, carboxylates, and secondary compounds like phenols and terpenes, which are involved in adaptation to elevated temperatures eco-vector.com.
Developmental stage also affects the concentration of chemicals in plants mhmedical.com. Young plants may have different levels of constituents compared to mature plants mhmedical.com. Studies on flower development in Ranunculus asiaticus have shown that the level of protein content varies with flower development and senescence stages researchgate.net. While this specific study focused on protein and other metabolites like phenols and carbohydrates, it illustrates how developmental progression influences plant chemistry researchgate.net. The formation of new leaves at the apex of elongating rhizomes in Ranunculus acris in late winter and early spring, followed by a leafy phase before the growth of the flowering stem, represents distinct developmental stages that could potentially correlate with variations in this compound production usda.gov.
The process of drying plant material containing this compound triggers the enzymatic hydrolysis to protoanemonin, significantly reducing the this compound content ethz.ch. This is a crucial factor influencing the observed chemical composition of plant material depending on its post-harvest handling ethz.ch.
While comprehensive data tables detailing the precise impact of specific environmental parameters (e.g., temperature ranges, soil moisture levels, light intensity) or developmental stages on this compound concentration across various Ranunculus species and organs are not extensively provided in the search results, the literature confirms that these factors are known to influence the secondary metabolite profiles of plants, including those containing this compound eco-vector.commhmedical.comnih.gov.
Molecular Mechanisms of Ranunculin Derived Compounds Non Pharmacological Focus
Molecular Interactions of Protoanemonin (B48344) and Anemonin (B149956) within Biological Systems
The biological effects observed from exposure to Ranunculaceae plants are primarily attributed to the reactive nature of protoanemonin and, to a lesser extent, its dimer anemonin. These interactions occur at the molecular level through specific chemical reactions with biological macromolecules.
Reactivity with Sulfhydryl Groups and Disulfide Bonds
A key molecular mechanism of protoanemonin involves its reactivity with sulfhydryl groups (-SH), particularly those found in cysteine residues within proteins. Protoanemonin is known to react with these sulfhydryl groups, leading to the disruption of disulfide bonds (S-S). nih.gov Disulfide bonds are crucial for maintaining the three-dimensional structure and function of many proteins, forming covalent linkages between cysteine residues within or between polypeptide chains. creative-proteomics.comwikipedia.org The reaction of protoanemonin with sulfhydryl groups can disrupt these vital disulfide linkages, thereby altering protein structure and function. nih.govnih.gov This interaction is considered a primary mechanism underlying the irritant properties of protoanemonin, such as the induction of contact dermatitis and blister formation upon skin contact. nih.gov By reacting with sulfhydryl groups, protoanemonin can destroy the subepidermal junction in the skin. nih.gov
Activation of Specific Ion Channels in Cellular Models
While direct experimental evidence specifically detailing the activation of ion channels by protoanemonin or anemonin in cellular models was not extensively found in the immediate search results, the known reactivity of protoanemonin with sulfhydryl groups suggests a potential mechanism for modulating ion channel activity. Many ion channels have cysteine residues containing sulfhydryl groups that are critical for their structure, gating, and function. researchgate.net The interaction of reactive compounds with these sulfhydryl groups can lead to conformational changes or modifications that affect channel permeability or gating. For instance, studies on other contact allergens, such as methylisothiazolinone, have demonstrated activation of the TRPA1 ion channel, and this activation was shown to be dependent on cysteine residues within the channel protein. researchgate.net Given the sulfhydryl-reactive nature of protoanemonin, it is plausible that it could interact with similarly susceptible cysteine residues in certain ion channels, potentially leading to their activation or modulation in cellular contexts. Further research utilizing techniques like patch-clamp electrophysiology on isolated cells exposed to protoanemonin or anemonin could provide direct evidence for such interactions and identify specific affected ion channels. nih.gov
In Silico Modeling Approaches for Molecular Interaction Prediction
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become valuable tools for predicting and understanding the molecular interactions of compounds with biological targets. pharmaceuticsconference.comnih.govbiorxiv.orgnih.gov These computational methods allow researchers to simulate the binding of small molecules like protoanemonin and anemonin to target proteins and estimate the binding affinity and stability of the resulting complexes. nih.govnih.gov
In the context of ranunculin-derived compounds, in silico studies have been employed to investigate the potential interactions of protoanemonin and anemonin with various molecular targets. For example, computational studies have explored the inhibitory activity of anemonin and protoanemonin against enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), human tankyrase 1 (TNKS1), and human tankyrase 2 (TNKS2). researchgate.netresearchgate.netresearchgate.net These studies have indicated moderate inhibitory activity of both compounds against these targets. researchgate.netresearchgate.netresearchgate.net Another in silico study investigated the interaction of anemonin with the enzyme DYRK2 (Dual specificity tyrosine-phosphorylation-regulated kinase 2). mdpi.com
These modeling approaches provide insights into the potential molecular targets and interaction mechanisms of protoanemonin and anemonin, complementing in vitro and in vivo studies. While in silico results require experimental validation, they can help prioritize research efforts and suggest potential molecular pathways influenced by these compounds.
Predicted Interactions from In Silico Studies
| Compound | Predicted Target(s) | Predicted Activity/Interaction | Reference |
| Anemonin | Cyclooxygenase-1, Cyclooxygenase-2 | Moderate inhibitory activity | researchgate.netresearchgate.netresearchgate.net |
| Protoanemonin | Cyclooxygenase-1, Cyclooxygenase-2 | Moderate inhibitory activity | researchgate.netresearchgate.netresearchgate.net |
| Anemonin | Human Tankyrase 1, Human Tankyrase 2 | Moderate inhibitory activity | researchgate.netresearchgate.netresearchgate.net |
| Protoanemonin | Human Tankyrase 1, Human Tankyrase 2 | Moderate inhibitory activity | researchgate.netresearchgate.netresearchgate.net |
| Anemonin | DYRK2 | Interaction studied | mdpi.com |
This table summarizes some of the molecular targets for which in silico interaction studies with anemonin and protoanemonin have been reported. researchgate.netresearchgate.netresearchgate.netmdpi.com
Analytical Methodologies for Ranunculin Research
Extraction and Isolation Techniques for Ranunculin and its Metabolites
The extraction and isolation of this compound and its metabolites from plant matrices are critical initial steps in their analysis. Given the enzymatic hydrolysis of this compound to protoanemonin (B48344) upon tissue damage, extraction protocols are often designed to minimize this degradation. wikipedia.orgnih.govnih.govnih.govuni.lu
Traditional Solvent-Based Extraction Protocols
Traditional solvent-based extraction remains a widely employed method for obtaining this compound from Ranunculus species. wikipedia.orgnih.govwikipedia.org These methods typically involve the maceration of plant material in hydroalcoholic solutions, such as ethanol (B145695) or methanol (B129727). wikipedia.orgnih.govmetabolomicsworkbench.org The use of hydroalcoholic solvents helps to solubilize the glycoside while simultaneously aiming to minimize enzymatic degradation. wikipedia.org For instance, a study evaluating four Ranunculus species utilized 70% ethanol (v/v) for a 10-day maceration process at room temperature. wikipedia.org Grinding plant material in methanol has also been employed to prevent the enzymatic action of β-glucosidase during the grinding process. Glycerol-ethanol mixtures have been explored as alternative solvents, particularly for preparing glycerol (B35011) macerates, offering advantages in reducing oxidative degradation and enhancing solubility. wikipedia.orgwikipedia.org However, optimizing parameters such as ethanol concentration and maceration duration is crucial to balance extraction yield and this compound stability. wikipedia.org
Following extraction, isolation of this compound and its metabolites often involves further purification steps, frequently employing chromatographic techniques. sci-toys.comwikipedia.org
Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction)
Advanced extraction methods, such as Supercritical Fluid Extraction (SFE), offer potential advantages over traditional methods, including higher selectivity and reduced solvent residues. wikipedia.orgwikidata.orguni.lu SFE utilizes a fluid in its supercritical state (above its critical temperature and pressure), which possesses properties between those of a liquid and a gas, allowing for efficient extraction. wikidata.orguni.lu Supercritical CO₂ is a common fluid used in SFE. wikipedia.orgsci-toys.comwikidata.org
SFE with ethanol as a co-solvent has been applied for the extraction of protoanemonin from Ranunculus cantoniensis. wikipedia.orgsci-toys.com This process typically involves grinding the fresh plant material and loading it into a supercritical extractor. wikipedia.orgsci-toys.com Operating conditions, such as temperature (e.g., 40–60°C) and pressure (e.g., 15–25 MPa), are controlled to optimize extraction efficiency. wikipedia.org Ethanol acts as an entrainer, improving the solubility of compounds like protoanemonin in the supercritical CO₂ phase. wikipedia.org One study reported achieving a 92% extraction efficiency for protoanemonin using SFE, suggesting its potential to surpass conventional solvent techniques. wikipedia.org Further purification steps, such as silica (B1680970) gel column chromatography, may be used after SFE to isolate the target compound. sci-toys.com
Quantitative and Qualitative Analytical Approaches
Analyzing this compound and its metabolites involves both quantitative determination of their amounts and qualitative identification of their structures. Various chromatographic and spectrometric methods are central to these analyses.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are widely used for the separation, identification, and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a prevalent method for the quantitative determination of this compound and related compounds in plant extracts. nih.govnih.govnih.govuni.luwikipedia.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org Both normal phase and reversed phase HPLC have been employed depending on the properties of the compounds being analyzed. nih.govmetabolomicsworkbench.org
HPLC analysis for this compound often involves specific column types, such as silicagel C18 columns. wikipedia.org Mobile phases can vary, including mixtures of methanol and water or gradients involving water-phosphoric acid, methanol, and acetonitrile. wikipedia.orgmetabolomicsworkbench.org Detection is commonly performed using UV-Vis detectors at specific wavelengths, such as 210.3 nm or 260 nm, where this compound and its derivatives exhibit absorbance. wikipedia.orgmetabolomicsworkbench.org HPLC coupled with diode array detection (HPLC-DAD) or mass spectrometry (HPLC-MS/MS or LC-MS) provides more detailed information for identification and confirmation. nih.govwikipedia.org
Quantitative analysis by HPLC typically involves using external standards of pure compounds to create calibration curves. metabolomicsworkbench.org For example, quantification of this compound has been achieved using pure this compound as an external standard, with high coefficients of determination indicating good linearity of the calibration curves. metabolomicsworkbench.org
Thin-Layer Chromatography (TLC) is another chromatographic technique used for the evaluation and identification of anemonin (B149956) and potentially this compound and protoanemonin in plant extracts. nih.govwikipedia.org TLC allows for the separation of compounds based on their differential migration on a stationary phase, providing a visual assessment of the chemical profile. wikipedia.org
Spectrometric Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectrometric methods play a crucial role in the structural elucidation and identification of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for confirming the chemical structure of isolated compounds like this compound. wikipedia.orgnih.govmetabolomicsworkbench.orgwikipedia.org NMR analysis can provide detailed information about the arrangement of atoms and functional groups within the molecule. For instance, NMR analysis has been used to confirm the (5S)-configuration at the asymmetric center of the lactone ring in this compound. wikipedia.org NMR is also used to check the authenticity of purified this compound standards. metabolomicsworkbench.org
Mass Spectrometry (MS) is widely used for the identification and analysis of this compound and other compounds present in Ranunculus extracts, often coupled with chromatographic separation techniques (e.g., LC-MS, UPLC-MS). nih.govwikipedia.org Techniques such as LC-MS/MS, UPLC/Q-TOF-MS, and UHPLC-Q-Orbitrap HRMS provide high sensitivity and mass accuracy, enabling the identification of known compounds and the tentative identification of new ones based on their molecular ions and fragmentation patterns. nih.gov Analysis of fragmentation pathways in MS can provide valuable information for deducing the structures of detected compounds.
Metabolomic Profiling in this compound-Related Plant Studies
Metabolomic profiling, which involves the comprehensive analysis of the metabolite content of biological samples, has been applied to study the chemical diversity within Ranunculus species and understand how environmental factors or other conditions influence their metabolic composition.
Studies employing metabolomic approaches, often utilizing techniques like ¹H NMR and GC-MS, have investigated the metabolic variability among different Ranunculus species and between samples collected from different sites, such as those associated with equine grass sickness (EGS) outbreaks compared to control sites.
Multivariate data analysis techniques, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are commonly used to analyze the complex data generated by metabolomic experiments. These methods help to identify patterns and differences in metabolite profiles that distinguish different groups of samples.
Isotopic Labeling Techniques for Biosynthetic Pathway Elucidation
Isotopic labeling techniques are valuable tools for tracing the metabolic fate of precursors and elucidating the complex biosynthetic pathways of natural compounds like this compound. These methods involve introducing atoms with different isotopic compositions (e.g., ¹³C instead of ¹²C) into potential precursor molecules and then tracking their incorporation into the target compound. By analyzing the distribution of the heavy isotope in the final product, researchers can infer the sequence of enzymatic reactions and intermediates involved in the biosynthesis.
Studies on the carbon metabolism in plants, including species from the Ranunculaceae family, have utilized isotopic labeling with stable isotopes like ¹³C to understand how carbon is assimilated and subsequently used in metabolic processes. For instance, research on Ranunculus glacialis employed ¹³C/¹²C-isotope ratio mass spectrometry (IRMS) and ¹³C-nuclear magnetic resonance (NMR) labeling to investigate carbon metabolism, with a specific focus on respiration researchgate.netresearchgate.net. While this study primarily focused on the fate of recently assimilated photosynthetic carbon and its role as a respiratory substrate, the methodology highlights the application of stable isotope tracing in understanding metabolic pathways in Ranunculus species researchgate.netresearchgate.netoup.com.
In the context of this compound biosynthesis, applying isotope-labeled precursor feeding, such as with ¹³C-glucose, in Ranunculus cell cultures is a suggested methodological approach to resolve contradictory findings about biosynthetic pathways . Following the administration of the labeled precursor, techniques like tandem mass spectrometry (MS/MS) can be used to trace the metabolic flux and identify labeled intermediates and the final product, this compound . This approach allows researchers to determine which atoms from the labeled precursor are incorporated into the this compound molecule and at which positions, providing crucial evidence for the proposed biosynthetic steps.
Detailed research findings specifically on the isotopic labeling of this compound's direct biosynthetic precursors and the subsequent analysis of label incorporation into this compound itself are not extensively detailed in the provided search results. However, the general principle of using isotope-labeled precursors (e.g., ¹³C-glucose) combined with analytical techniques like MS/MS is a recognized strategy for elucidating biosynthetic pathways in plant systems . This approach can help to clarify the sequence of enzymatic reactions that convert primary metabolites into this compound.
The biosynthesis of this compound is known to involve the enzymatic conversion of a precursor into this compound, which is then hydrolyzed by β-glucosidase upon plant tissue damage to release glucose and protoanemonin wikipedia.orgwikipedia.orgnih.govbenthamscience.comnih.govbenthamdirect.comresearchgate.nett3db.caresearchgate.net. While the immediate precursor to this compound is not explicitly identified in terms of its biosynthetic origin from primary metabolism in the search results, isotopic labeling experiments starting with fundamental carbon sources like glucose would be instrumental in mapping the entire pathway. By feeding plants or cell cultures with glucose labeled at specific carbon positions, researchers could track the movement of these labeled carbons through various metabolic intermediates leading to the synthesis of the furanone ring and the attachment of the glucose moiety in this compound.
Further research utilizing advanced isotopic labeling strategies, potentially involving precursors hypothesized to be early intermediates in the pathway, coupled with high-resolution mass spectrometry and NMR spectroscopy, would be necessary to fully delineate the this compound biosynthetic route. This would involve synthesizing potential intermediates with site-specific isotopic labels and feeding them to Ranunculus species or cell cultures, followed by the isolation and analysis of labeled this compound.
While specific data tables detailing the results of isotopic labeling experiments for this compound biosynthesis were not found, the methodology involves tracking the isotopic enrichment in the target molecule. A hypothetical data representation might look like this:
| Precursor Administered | Labeling Position | This compound Isolation Source | Analytical Technique | Observed Labeled Positions in this compound | Inferred Pathway Step |
| [¹³C]-Glucose | Uniform | Ranunculus cell culture | GC-MS/MS or LC-MS/MS | Specific carbon atoms in glucose and aglycone | Indicates glucose is incorporated and suggests pathway to aglycone |
| [¹³C]-Putative Intermediate A | Specific | Ranunculus plant tissue | NMR or MS/MS | Specific carbon atoms in aglycone | Supports role of Intermediate A in aglycone synthesis |
This table is illustrative and based on the general application of isotopic labeling in biosynthetic studies, not on specific data from the search results.
Genetic and Evolutionary Aspects of Ranunculin Production
Genetic Diversity and Population Structure of Ranunculin-Producing Species
Species within the Ranunculus genus, which are known to produce this compound, exhibit high genetic diversity mdpi.com. This diversity contributes to the challenges in their classification mdpi.com. Studies on the genetic diversity and structure of Ranunculus species populations are crucial for understanding their evolutionary history and for conservation and breeding efforts cabidigitallibrary.org.
Molecular Marker-Based Analysis (e.g., SRAP Markers, ITS Sequences)
Molecular markers are valuable tools for assessing genetic diversity, determining genetic relationships, and tracking specific traits in plants espublisher.com. Simple sequence repeats (SSR), also known as microsatellites, and single nucleotide polymorphisms (SNPs) are commonly used DNA markers espublisher.com. Amplified fragment length polymorphisms (AFLP) and Restriction fragment length polymorphism (RFLP) analysis are also employed to study genetic diversity and species divergence espublisher.com.
Sequence-Related Amplified Polymorphism (SRAP) markers have been utilized to investigate the genetic diversity and phylogenetic relationships among Ranunculus species cabidigitallibrary.org. A study genotyping 73 Ranunculus accessions using SRAP markers generated a high percentage of polymorphic fragments (99.53%) cabidigitallibrary.org. Nei's gene diversity among these species ranged from 0.2237 to 0.3436, with an average of 0.3001 cabidigitallibrary.org. UPGMA cluster analysis based on SRAP data separated the tested Ranunculus species into distinct groups, generally aligning accessions from the same species into clusters with high genetic similarity cabidigitallibrary.org. For instance, R. polyanthemos and R. repens were found to be closely related cabidigitallibrary.org.
The internal transcribed spacer (ITS) region of nuclear ribosomal DNA is frequently used as a DNA barcode marker for phylogenetic studies at the generic and subgeneric levels mdpi.com. Phylogenetic analyses of Ranunculus species based on ITS sequences have provided insights into their evolutionary relationships nih.gov. These analyses have shown congruence with chloroplast DNA data but have sometimes contradicted classifications based solely on morphology, suggesting parallel evolution of morphological characters in adaptation to environmental conditions nih.gov.
Below is a table summarizing genetic diversity indices from a study using SRAP markers on six Ranunculus species:
| Species | Effective Allele Number (ne) | Nei's Gene Diversity (He) | Shannon's Information Index (I) |
| Ranunculus acris | 1.3330 | 0.2237 | 0.3654 |
| Ranunculus carpaticus | - | - | - |
| Ranunculus platanifolius | - | - | - |
| Ranunculus polyanthemos | 1.5734 | 0.3436 | 0.5196 |
| Ranunculus repens | - | - | - |
| R. serpens subsp. nemorosus | - | - | - |
| Average | 1.4848 | 0.3001 | 0.4635 |
Note: Data for specific species other than R. acris and R. polyanthemos were not explicitly provided in the snippet for these indices, but the range and average were given. cabidigitallibrary.org
Phylogenetic Relationships within Ranunculaceae and the Distribution of this compound
Ranunculaceae is a large family with a worldwide distribution, comprising over 2500 species in 59 genera mdpi.com. The family has been a subject of extensive phylogenetic study due to its perceived primitive status among angiosperms e-kjpt.org. Molecular phylogenetic analyses using markers such as ITS, matK, and trnK have helped to delineate relationships within the family nih.govresearchgate.net. These studies have largely supported the monophyly of key genera but have also highlighted areas where traditional classifications based on morphology are contradicted by molecular data nih.govajol.info.
The distribution of this compound within Ranunculaceae is a chemotaxonomic characteristic that has been studied in the context of phylogenetic relationships e-kjpt.org. Early chemotaxonomical studies suggested a correlation between the presence of this compound and certain karyological types (R-type chromosomes) within the family e-kjpt.org. While some genera with T-type chromosomes contain cyanogenetic compounds, the distribution of this compound appears to be restricted to the group with R-type chromosomes, although the distinction between these types is not always clear e-kjpt.org. The coexistence of this compound and other compound classes, such as magnoflorine, has been observed in some genera within the family cjnmcpu.com.
Phylogenetic analyses have revealed several well-supported clades within the Ranunculus genus, often corresponding to ecological or geographical groups researchgate.net. The diversification of Ranunculus into these main clades is estimated to have occurred in the late Miocene, with further speciation in certain groups during the Pliocene and Pleistocene researchgate.net. The distribution of this compound across these clades can provide evolutionary insights into the gain or loss of this compound's biosynthesis pathway.
Evolutionary Dynamics of this compound Biosynthesis Pathways
The biosynthesis of secondary metabolites in plants, including compounds like this compound, is a complex process influenced by multi-level regulation science.gov. The evolution of these pathways is often linked to the plant's adaptation to its environment and interactions with other organisms science.goveco-vector.com. While the specific enzymatic steps and genes involved in this compound biosynthesis are not detailed in the provided snippets, the general principles of secondary metabolite pathway evolution, including gene duplications and pathway diversification, are relevant science.govnih.gov.
Gene Duplications and Pathway Diversification in Related Taxa
Gene duplications, particularly tandem gene duplications, are recognized as significant drivers of diversification in secondary metabolism pathways in plants nih.govresearchgate.net. These duplications can lead to the generation of novel biosynthetic pathways and contribute to the vast chemical diversity observed in angiosperms nih.gov. For example, comparative analysis in Ranunculales has revealed that gene duplications underlie the diversification of benzylisoquinoline alkaloid (BIA) biosynthetic pathways researchgate.net. Tandemly duplicated genes, such as berberine (B55584) bridge enzyme-like genes, have been implicated in the biosynthesis of specific compounds like cavidine (B179388) researchgate.net.
Whole genome duplications (WGDs), or polyploidy events, also play a crucial role in the evolution and diversification of secondary metabolite pathways nih.gov. These events can provide the raw genetic material for the evolution of new pathways or the modification of existing ones nih.govjournaljabb.com. Studies have shown a correlation between WGDs and the diversification of secondary metabolism pathways in other plant families, such as the Brassicaceae nih.gov.
The evolution of biosynthetic pathways can also involve the assembly of genes into coregulated clusters on the chromosome, as observed in some organisms science.gov. Understanding the genomic organization of genes involved in this compound biosynthesis could provide insights into the evolutionary dynamics of this pathway.
Impact of Hybridization and Polyploidy on this compound Chemotypes
Hybridization and polyploidy are considered important sources of evolutionary novelty in plants, leading to novel gene combinations and altered gene expression patterns that can influence phenotypic variation, including chemotypes ed.ac.ukresearchgate.net. Polyploidy, the presence of multiple sets of chromosomes, is a widespread phenomenon in plants and has significantly impacted crop evolution and improvement by enhancing genetic diversity and adaptability journaljabb.comresearchgate.nettutorchase.com.
Hybridization between species can introduce new alleles and genetic combinations, potentially leading to variations in the production of secondary metabolites like this compound. When hybridization is followed by chromosome doubling (allopolyploidy), it can combine the genomes of two different species, creating a new genetic context that may affect the regulation and expression of genes involved in this compound biosynthesis ed.ac.uk.
Co-evolutionary Patterns Linked to this compound (e.g., Plant-Pollinator, Plant-Herbivore Interactions)
This compound is understood to serve as a defense mechanism against herbivores wikipedia.org. The presence of such defensive compounds can drive co-evolutionary dynamics between plants and the organisms that interact with them pressbooks.pub. Co-evolution involves reciprocal evolutionary changes between interacting species pressbooks.pub. In the context of this compound, this could involve herbivores evolving tolerance or detoxification mechanisms, while plants might evolve altered levels or distribution of this compound, or other defense strategies.
Plant-herbivore co-evolution is recognized as a significant factor spurring plant diversification through defense-counterdefense innovations biorxiv.orgbiorxiv.org. The production of toxins like the cardenolides in milkweed, which led to the evolution of resistance in Monarch caterpillars, is a classic example of such co-evolution pressbooks.pub. This compound, being a toxin precursor, likely plays a role in similar co-evolutionary arms races with herbivores that feed on Ranunculaceae.
While this compound primarily functions in defense, plant traits often face conflicting selection pressures from different interacting organisms, such as pollinators and herbivores biorxiv.orgpeercommunityjournal.org. Plants need to attract pollinators for reproduction while simultaneously deterring herbivores biorxiv.org. This can lead to ecological trade-offs, where a trait that attracts pollinators might also attract herbivores, or vice versa biorxiv.orgbiorxiv.org. The evolution of plant traits under such conflicting selection can have significant consequences for the eco-evolutionary dynamics of plant-animal communities biorxiv.orgpeercommunityjournal.org.
The unsuitability of certain pollen types for some bee species has been linked to the presence of protective chemical substances ethz.ch. It has been suggested that this compound in Ranunculus pollen might contribute to its unsuitability for the larval development of certain bee species ethz.ch. While bioassays showed that high concentrations of this compound could have a toxic effect on bee larvae, the concentrations detected in Ranunculus pollen were found to be too low to be lethal, suggesting other factors may also be involved ethz.ch. Nevertheless, this highlights the potential for this compound to influence plant-pollinator interactions, even if its primary role is herbivore defense. The interplay between pollination and herbivory can drive the evolution of plant traits involved in both interactions, and this can lead to various selective outcomes, including stabilizing, runaway, or disruptive selection biorxiv.orgpeercommunityjournal.org.
Future Directions in Ranunculin Research
Elucidation of Unidentified Enzymes in Ranunculin Biosynthesis
The complete biosynthetic pathway of this compound remains partially uncharacterized. While it is known that this compound is a glucoside, the specific enzymes responsible for its formation are not all identified. researchgate.net When plant tissues are damaged, the enzyme β-glucosidase hydrolyzes this compound into protoanemonin (B48344). researchgate.net However, the enzymes that catalyze the initial steps of creating the this compound molecule are still a subject of investigation. Future research will likely focus on identifying and characterizing these unknown enzymes. This could involve techniques such as transcriptomics and proteomics to identify genes and proteins that are expressed in this compound-producing plants. The discovery of these enzymes is a crucial step for potentially manipulating the production of this compound in plants for various applications. Some research has pointed to a possible, yet unidentified, precursor to this compound, suggesting a more complex biosynthetic route than currently understood. uct.ac.za
Development of High-Throughput Analytical Techniques for in planta Quantification
Accurately and efficiently measuring the amount of this compound in plant tissues is essential for a variety of research areas, from ecological studies to agricultural applications. Current methods for this compound quantification often involve High-Performance Liquid Chromatography (HPLC). ethz.chacs.orgwho.int While effective, these methods can be time-consuming and may not be suitable for analyzing a large number of samples quickly.
The development of high-throughput analytical techniques is a key future direction. These methods would allow for the rapid screening of many plant samples, which is crucial for large-scale ecological studies or for breeding programs aimed at modifying this compound content. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have already been employed for this compound analysis and offer high sensitivity and specificity. ethz.ch Further advancements in mass spectrometry and other spectroscopic methods, like Nuclear Magnetic Resonance (NMR) spectroscopy, could lead to even faster and more comprehensive analyses of this compound and other related metabolites in plants. researchgate.net The goal is to develop methods that are not only fast but also require minimal sample preparation, making the process more efficient.
Table 1: Current and Emerging Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Challenges |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Well-established, reliable | Can be time-consuming for large sample sets |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | High sensitivity and specificity, can identify related compounds | Higher instrument cost, requires expertise |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on nuclear magnetic properties | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, complex data analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds | Suitable for certain derivatives | This compound itself is not volatile, requires derivatization |
Advanced Mechanistic Investigations of Ecological Interactions
This compound is believed to play a significant role in the interactions between plants and their environment, particularly in defense against herbivores. davidpublisher.comresearchgate.net When plant tissues are damaged, this compound is converted to the toxic compound protoanemonin, which can deter grazing animals. researchgate.net While this defensive role is generally accepted, the precise mechanisms and the full extent of its ecological implications are not fully understood.
Future research will likely delve deeper into the mechanistic details of these interactions. This could involve studies that examine the effects of varying this compound concentrations on a wider range of herbivores, from insects to mammals. ethz.ch It would also be valuable to investigate how environmental factors, such as soil composition and climate, influence this compound production and its effectiveness as a defense compound. espublisher.com Furthermore, the role of this compound in interactions with other organisms, such as pathogens and pollinators, remains an open area for investigation. researchgate.net Understanding these complex ecological relationships is crucial for a complete picture of the function of this compound in nature.
Integrated Evolutionary Genomics and Metabolomics Approaches
The integration of genomics and metabolomics, often referred to as "multi-omics," offers a powerful approach to understanding the evolution and diversification of chemical compounds like this compound in plants. nih.govmdpi.com By combining data on a plant's genetic makeup (genomics) with a comprehensive profile of its chemical constituents (metabolomics), researchers can uncover the genetic basis for the production of specific metabolites and trace their evolutionary history. nih.gov
In the context of this compound, this integrated approach can help to answer several key questions. For example, by comparing the genomes and metabolomes of different species within the Ranunculaceae family, scientists can identify the genes responsible for this compound biosynthesis and understand how these genes have evolved over time. nih.gov This can provide insights into why some species produce high levels of this compound while others produce very little. Furthermore, this approach can help to uncover novel, related compounds and shed light on the broader evolutionary patterns of chemical diversity in this plant family. nih.goveco-vector.com The use of metabolomic profiling has already revealed significant differences in the metabolite profiles of various Ranunculus species, which can be linked to their genetic determinants and ecological niches. eco-vector.comresearchgate.net
Q & A
Basic Research Questions
Q. How can ranunculin content be accurately quantified in Ranunculus species under varying environmental conditions?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Calibrate instruments using purified this compound standards, and validate methods via spike-recovery experiments in plant matrices. For environmental comparisons, collect samples from controlled field sites (e.g., EGS case vs. control sites) and normalize data against biomass and soil nutrient profiles (e.g., using ICP-MS for metal analysis) .
Q. What experimental designs are optimal for studying this compound’s ecological role as a herbivore deterrent?
- Methodological Answer : Implement factorial designs comparing herbivory rates in this compound-rich vs. deficient Ranunculus variants. Use insect feeding assays (e.g., choice tests) paired with this compound concentration gradients. Control for confounding variables like plant age, light exposure, and co-occurring phytochemicals. Statistical analysis should employ generalized linear mixed models (GLMMs) to account for spatial/temporal variability .
Q. How does this compound stability vary across extraction and storage conditions?
- Methodological Answer : Conduct stability studies using accelerated degradation protocols (e.g., varying pH, temperature, UV exposure). Monitor this compound degradation via NMR (e.g., tracking δH shifts at 7.77 ppm for H-4) and compare hydrolysis rates to protoanemonin formation. Preserve samples in amber vials at −80°C with desiccants to minimize decomposition .
Advanced Research Questions
Q. How can contradictory findings about this compound’s biosynthetic pathways be resolved?
- Methodological Answer : Apply isotope-labeled precursor feeding (e.g., ¹³C-glucose) in Ranunculus cell cultures, followed by tandem MS/MS to trace metabolic flux. Combine with RNA-seq to identify candidate genes (e.g., cytochrome P450s) and validate via CRISPR knockouts. Address discrepancies by standardizing growth conditions and tissue sampling protocols across labs .
Q. What statistical frameworks best address spatial heterogeneity in edaphic factors influencing this compound production?
- Methodological Answer : Use geospatial mixed models incorporating soil metal content (e.g., Al, Cu), organic matter, and pH as fixed effects. Pair with kriging interpolation to map this compound hotspots. For validation, conduct redundancy analysis (RDA) to isolate key edaphic drivers (e.g., soil Al explaining >30% variance) .
Q. Can this compound’s structural dynamics inform its bioactivity in non-equilibrium conditions?
- Methodological Answer : Perform molecular dynamics simulations using X-ray crystallography data (e.g., fractional coordinates from CCDC 1943572) to model this compound’s conformational changes. Validate with in vitro assays measuring membrane permeability under oxidative stress (e.g., protoanemonin leakage in erythrocyte models) .
Methodological Considerations Table
Guidelines for Rigorous Inquiry
- Framework Alignment : Use PICOT (Population: Ranunculus spp.; Intervention: edaphic manipulation; Comparison: control sites; Outcome: this compound variance; Time: seasonal cycles) to structure hypotheses .
- Data Integrity : Adhere to NIH preclinical guidelines for replication, including full disclosure of NMR parameters (e.g., 400 MHz, D₂O solvent) and soil sampling coordinates .
- Ethical Compliance : Ensure phytochemical field studies minimize ecological disruption; obtain permits for rare Ranunculus species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
